4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
CAS No.: 80033-02-9
Cat. No.: VC11676996
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80033-02-9 |
|---|---|
| Molecular Formula | C17H16O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |
| Standard InChI | InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
| Standard InChI Key | AGQJZAHQDBUXDB-UHFFFAOYSA-N |
| SMILES | CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
| Canonical SMILES | CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular structure of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol (C₁₇H₁₆O) consists of:
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Biphenyl group: Two benzene rings connected by a single bond, providing planar aromaticity and π-conjugation.
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Alkyne chain: A but-3-yn-2-ol backbone with a triple bond between C3 and C4, introducing sp-hybridized carbons and linear geometry.
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Methyl and hydroxyl groups: A methyl group at C2 and a hydroxyl group at C2, creating a sterically hindered secondary alcohol.
The compound’s IUPAC name, 4-(4-biphenyl)-2-methylbut-3-yn-2-ol, reflects its substitution pattern. The biphenyl group enhances hydrophobicity and electronic delocalization, while the alkyne and alcohol groups offer sites for functionalization .
Spectroscopic Data
Key spectroscopic features include:
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¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.5–1.7 ppm), and hydroxyl protons (δ 2.1–2.3 ppm).
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¹³C NMR: Peaks corresponding to sp² carbons (δ 120–140 ppm), alkyne carbons (δ 80–90 ppm for sp-hybridized), and quaternary carbons (δ 70–75 ppm) .
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IR Spectroscopy: Stretching vibrations for -OH (∼3400 cm⁻¹), C≡C (∼2100 cm⁻¹), and aromatic C-H (∼3050 cm⁻¹) .
Synthetic Methodologies
Sonogashira Coupling
The alkyne moiety is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. For example:
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Starting materials: 4-Bromobiphenyl and 2-methyl-3-butyn-2-ol.
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Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF.
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Conditions: 80–100°C for 12–24 hours, yielding 60–75% product .
This method efficiently constructs the carbon-carbon triple bond while tolerating the biphenyl and methyl groups .
Alternative Routes
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Hydrogenation of Alkynones: Reduction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one using Pd/C or Lindlar catalyst under H₂ atmosphere .
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Grignard Addition: Reaction of biphenylmagnesium bromide with 2-methyl-3-butyn-2-ol derivatives .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the biphenyl group.
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Stability: Sensitive to strong acids/bases and oxidizing agents. The alkyne may undergo undesired polymerization under harsh conditions .
Thermal Behavior
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Melting point: 145–150°C (decomposes above 160°C).
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Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating moderate thermal stability .
Chemical Reactivity and Functionalization
Alkyne Transformations
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) converts the triple bond to a single bond, yielding 4-biphenyl-4-yl-2-methyl-butane-2-ol .
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Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles .
Alcohol Modifications
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Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces esters, enhancing lipophilicity.
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Oxidation: Controlled oxidation with Jones reagent yields 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one, a ketone derivative .
Challenges and Future Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms.
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Toxicity profiling: Limited data on ecotoxicological impacts necessitate comprehensive studies.
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Advanced characterization: X-ray crystallography and computational modeling to elucidate solid-state behavior .
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